molecular formula C10H5BrF3NO B596405 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one CAS No. 1227608-00-5

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B596405
CAS No.: 1227608-00-5
M. Wt: 292.055
InChI Key: YXPSBGYGMWVOCO-UHFFFAOYSA-N
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Description

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is an organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the sixth position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one typically involves the bromination of isoquinolinone derivatives. One common method is the bromination of 6-(trifluoromethyl)isoquinolin-1(2H)-one using bromine or N-bromo succinimide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of electrochemical bromination methods has been explored to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolinones.

    Oxidation Reactions: Products include isoquinolinone quinones.

    Reduction Reactions: Products include isoquinolinone alcohols.

Scientific Research Applications

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-6-methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(trifluoromethyl)isoquinolin-1(2H)-one: Lacks the bromine atom at the fourth position.

    4-chloro-6-(trifluoromethyl)isoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPSBGYGMWVOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670414
Record name 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227608-00-5
Record name 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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